molecular formula C12H12N6 B13468346 N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine CAS No. 5786-66-3

N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine

Katalognummer: B13468346
CAS-Nummer: 5786-66-3
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: JUKIFJXSVAZTLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine is a compound that features a pyridine ring attached to a purine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine typically involves the reaction of a pyridine derivative with a purine derivative under specific conditions. One common method involves the use of pyridinium salts, which are reacted with purine derivatives in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may yield a fully reduced pyridine derivative .

Wissenschaftliche Forschungsanwendungen

N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine include:

Uniqueness

This compound is unique due to its specific structure, which combines a pyridine ring with a purine structure. This unique combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

5786-66-3

Molekularformel

C12H12N6

Molekulargewicht

240.26 g/mol

IUPAC-Name

N-(2-pyridin-2-ylethyl)-7H-purin-6-amine

InChI

InChI=1S/C12H12N6/c1-2-5-13-9(3-1)4-6-14-11-10-12(16-7-15-10)18-8-17-11/h1-3,5,7-8H,4,6H2,(H2,14,15,16,17,18)

InChI-Schlüssel

JUKIFJXSVAZTLD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CCNC2=NC=NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.